Superior Tumor Selectivity: Sparing Normal Human Fibroblasts
A key differentiation claim for Crisnatol is its preferential cytotoxicity towards cancer cells. Multiple sources report that Crisnatol demonstrates in vitro cytotoxicity against human breast cancer cells but has no cytotoxic effect on normal human skin fibroblasts . This profile suggests a higher therapeutic index compared to non-selective DNA intercalators, though a direct quantitative comparison with a specific alternative is not provided in the source data.
| Evidence Dimension | In Vitro Cytotoxicity Selectivity |
|---|---|
| Target Compound Data | Cytotoxic to human breast cancer cells |
| Comparator Or Baseline | Class of DNA intercalators (Inferred) |
| Quantified Difference | Not applicable |
| Conditions | In vitro cell culture; specific cell lines not detailed in source (MCF-7 and MDA-MB-231 implied in related contexts ). |
Why This Matters
This evidence supports the procurement of Crisnatol for studies focused on cancer-selective mechanisms or for models where minimizing off-target toxicity to normal tissue is a critical experimental parameter.
